molecular formula C12H16INO B1343335 4-[2-(4-Iodophenyl)ethyl]morpholine CAS No. 100839-46-1

4-[2-(4-Iodophenyl)ethyl]morpholine

Cat. No. B1343335
CAS RN: 100839-46-1
M. Wt: 317.17 g/mol
InChI Key: AKNWDQHNXHTDRO-UHFFFAOYSA-N
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Description

4-[2-(4-Iodophenyl)ethyl]morpholine (4-IPEM) is a synthetic compound with diverse applications in several scientific fields. It is a versatile and effective molecule that has been used in a variety of research applications, including drug synthesis, biochemistry, and physiology. 4-IPEM has several advantages over other compounds, such as its low toxicity and its ability to be easily synthesized.

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to "4-[2-(4-Iodophenyl)ethyl]morpholine" have been synthesized and characterized, showing applications in organic chemistry for the development of novel molecules. For instance, a derivative was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies. This process demonstrates the compound's utility in creating structurally complex molecules with potential applications in material science and pharmaceutical chemistry (Mamatha S.V et al., 2019).

Biological Activity

Related compounds have shown remarkable biological activities, such as antibacterial, antioxidant, and anti-TB properties. For example, a synthesized derivative exhibited significant anti-TB activity and superior antimicrobial properties, highlighting its potential in developing new therapeutic agents for treating infectious diseases (Mamatha S.V et al., 2019).

Chemical Reactions and Mechanisms

The compounds related to "this compound" have been used in various chemical reactions, demonstrating their versatility in organic synthesis. For instance, water-mediated three-component Wittig–SNAr reactions have been developed using these compounds as intermediates, offering a novel approach to creating complex molecules with high stereoselectivity and yield. This showcases their application in designing and synthesizing molecules for chemical research and drug development (Zian Xu et al., 2015).

Material Science Applications

Some derivatives of "this compound" have been explored for their potential in materials science, such as in the synthesis of complex polymeric structures. Hybrid polymeric iodoplumbates constructed from morpholine and its derivatives demonstrate applications in constructing new materials with semiconductor properties and nonlinear optical activities. These compounds' ability to form inclusion complexes suggests their utility in developing advanced materials with specific electronic and optical properties (Hao‐Hong Li et al., 2010).

properties

IUPAC Name

4-[2-(4-iodophenyl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNWDQHNXHTDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

BF3.Et2O (6.43 g, 45.3 mmol) was added to a solution of 2-(4-iodo-phenyl)-1-morpholin-4-yl-ethanone (3.0 g, 9.06 mmol) in THF (75 mL) at 0° C., stirred for 30 min, then NaBH4 (1.72 g, 45.3 mmol) was added at 0° C. The reaction mixture was slowly warmed to RT. After 16 h the reaction mixture was cooled to 0° C., quenched with ice-cold water, extracted with EtOAc (2×100 mL). The organic layer was washed with brine solution (50 mL), dried over anhydrous Na2SO4 and solvent was evaporated under reduced pressure. The crude compound was purified by column chromatography using 100-200 mesh silica gel, eluted with 20-30% EtOAc in pet-ether to afford 1.56 g (Yield: 54.3%) of the title compound as a yellow solid.
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
1.72 g
Type
reactant
Reaction Step Two
Yield
54.3%

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